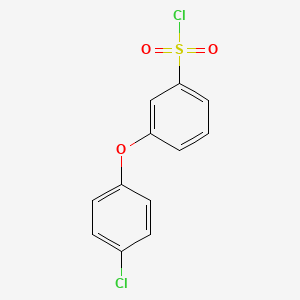

3-(4-chlorophenoxy)benzenesulfonyl Chloride

Description

Historical Context of Sulfonyl Chlorides in Chemical Research

Sulfonyl chlorides (RSO₂Cl) have been pivotal in organic synthesis since the 19th century, serving as versatile intermediates for constructing sulfonamides, sulfonate esters, and sulfones. Early industrial processes, such as the reaction of chlorobenzene with chlorosulfonic acid to produce benzenesulfonyl chloride, laid the groundwork for their widespread use. These compounds gained prominence in the 1930s with the discovery of sulfonamide antibiotics, marking a turning point in medicinal chemistry. The development of Friedel-Crafts sulfonylation and Hinsberg reaction protocols further solidified their role in functionalizing aromatic systems and characterizing amines.

Discovery and Development of 3-(4-Chlorophenoxy)benzenesulfonyl Chloride

This compound emerged as a specialized derivative through advancements in electrophilic aromatic substitution and Ullmann-type coupling reactions. Its synthesis typically involves:

- Ether Formation : Reacting 3-chlorophenol with chlorobenzene derivatives under basic conditions to form the 4-chlorophenoxybenzene intermediate.

- Sulfonation/Chlorination : Treating the intermediate with chlorosulfonic acid or sulfur trioxide, followed by chlorination with phosphorus pentachloride or thionyl chloride.

A patent by Chem-Impex highlights an optimized route using 4-chlorophenol and benzenesulfonyl chloride in a halogenated solvent, achieving yields >85% with sodium chloride as a phase-transfer catalyst. Modern adaptations employ continuous flow systems to enhance safety and efficiency.

Position in Organosulfur Chemistry Literature

As a diaryl sulfonyl chloride, this compound exemplifies the convergence of sulfonic acid derivatives and aryl ether chemistry. Key features include:

- Electronic Effects : The electron-withdrawing sulfonyl group and electron-donating phenoxy moiety create a polarized structure ideal for nucleophilic substitution.

- Solid-State Interactions : Hirshfeld surface analyses of analogous compounds reveal dominant Cl⋯π (20–25%) and S=O⋯H (15–18%) interactions, influencing crystallinity.

- Reactivity Profile : Compared to aliphatic sulfonyl chlorides, its aromatic systems resist hydrolysis (t₁/₂ >72 hrs in aqueous ethanol), enabling storage and staged reactivity.

Research Significance and Contemporary Relevance

This compound is critical in three domains:

- Pharmaceutical Synthesis :

- Material Science :

- Methodology Development :

Recent advances include its role in synthesizing trifluoromethylated sulfonamides, leveraging the 4-chlorophenoxy group to direct regioselective fluorination. Collaborative studies at institutions like the Universidad Católica del Norte have demonstrated its utility in multistep natural product syntheses.

Properties

IUPAC Name |

3-(4-chlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-9-4-6-10(7-5-9)17-11-2-1-3-12(8-11)18(14,15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAIBEFXDCITAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396861 | |

| Record name | 3-(4-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501697-55-8 | |

| Record name | 3-(4-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)benzenesulfonyl Chloride typically involves the reaction of 4-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are commonly used.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Biaryl Compounds: Formed from coupling reactions with boronic acids.

Scientific Research Applications

Organic Synthesis

3-(4-chlorophenoxy)benzenesulfonyl chloride is widely utilized as a building block in organic synthesis. It serves as a precursor for various sulfonamide derivatives, which are crucial in developing pharmaceuticals. Its ability to form sulfonamide bonds makes it valuable in synthesizing biologically active molecules.

Pharmaceutical Development

In medicinal chemistry, this compound is instrumental in synthesizing sulfonamide-based drugs. Sulfonamides have been historically significant as antibiotics and are now being explored for their potential in treating various diseases, including cancer and bacterial infections.

Case Study : Research has shown that derivatives of this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus, demonstrating its potential as a therapeutic agent .

Agrochemistry

The compound is investigated for its role in developing new herbicides. It acts as a precursor in synthesizing phenoxy herbicide derivatives that target specific plant enzymes, offering more effective weed control options .

Material Science

In material science, this compound is studied for modifying the surface properties of materials. It can enhance hydrophobicity and other characteristics through chemical vapor deposition or surface treatment methods .

| Activity Type | Target Pathogen/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 | |

| Anticancer | HeLa Cells | 8.0 | |

| Herbicidal | Various Plant Species | Not specified |

Antibacterial Efficacy

A study on sulfonamide compounds demonstrated that derivatives of this compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves inhibiting folic acid synthesis, crucial for bacterial survival .

Anticancer Potential

Investigations into related compounds have shown their ability to induce apoptosis in cancer cell lines. For instance, a derivative was tested against HeLa cells, revealing significant cytotoxic effects and potential pathways involved in cancer treatment .

Herbicidal Development

Research focused on developing herbicides from this compound has led to promising results in targeting specific plant enzymes responsible for weed growth, indicating its potential utility in agriculture .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)benzenesulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonyl Chlorides

Key Observations :

- Electron Effects: The 4-chlorophenoxy group in the target compound introduces steric bulk and electron-donating resonance effects, contrasting with electron-withdrawing halogens (e.g., fluorine in ).

- Reactivity: Sulfonyl chlorides with electron-withdrawing groups (e.g., -NO₂, -CF₃) typically exhibit higher electrophilicity, but the phenoxy group may moderate reactivity compared to halogenated analogs .

Physical and Chemical Properties

Table 2: Physicochemical Properties

Key Observations :

- Hydrolysis: The target compound likely hydrolyzes slower than benzenesulfonyl chloride due to steric hindrance from the phenoxy group, similar to biphenyl derivatives (e.g., requires 3 hours of NaOH stirring).

- LogP: Higher lipophilicity (~3.2) compared to benzenesulfonyl chloride (2.94) due to the chlorophenoxy group, enhancing membrane permeability in biological systems .

Table 3: Hazard Profiles

Key Observations :

- All sulfonyl chlorides require stringent safety measures due to corrosive and toxic properties. Hydrolysis with 2.5 M NaOH is recommended for disposal .

Biological Activity

3-(4-Chlorophenoxy)benzenesulfonyl chloride, with the chemical formula C₁₂H₈Cl₂O₃S, is a sulfonyl chloride compound recognized for its diverse applications in organic synthesis, particularly in the development of herbicides and pharmaceuticals. Its unique structure, featuring a chlorophenoxy group, enhances its reactivity and biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets. The compound acts as an electrophile due to the presence of the sulfonyl chloride group, which can react with nucleophiles in biological systems.

Target Interactions

- Enzymatic Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may target enzymes associated with herbicide action, disrupting plant growth by inhibiting key biochemical processes.

- Cell Signaling Modulation : Preliminary research indicates that this compound can influence cell signaling pathways by modifying protein interactions, potentially affecting cellular responses to external stimuli.

This compound exhibits several notable biochemical properties:

- Reactivity : The sulfonyl chloride moiety is highly reactive, allowing for the formation of sulfonamide derivatives upon reaction with amines. This property is exploited in synthesizing pharmaceuticals and agrochemicals.

- Stability : In laboratory settings, the compound shows stability under controlled conditions, although it may degrade when exposed to moisture or extreme pH levels.

Applications in Research and Development

The compound has been utilized extensively in various fields:

Agrochemistry

- Herbicide Development : this compound serves as a precursor in synthesizing phenoxy herbicides. These herbicides are designed to selectively inhibit specific enzymes in plants, providing effective weed control without harming crops.

- Case Study : A study demonstrated that derivatives synthesized from this compound exhibited enhanced selectivity and efficacy against certain weed species compared to traditional herbicides.

Polymer Science

- Modification of Polymers : The compound is used to introduce sulfonyl groups into polymers, which can improve thermal stability and solubility. This modification is crucial for developing advanced materials with tailored properties.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Cell Signaling | Modulates signaling pathways | |

| Herbicidal Activity | Effective against specific weed types |

Q & A

Q. What synthetic routes are recommended for preparing 3-(4-chlorophenoxy)benzenesulfonyl chloride, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Sulfonation of 3-(4-chlorophenoxy)benzene using chlorosulfonic acid to introduce the sulfonyl group.

- Step 2 : Reaction with thionyl chloride (SOCl₂) to convert the sulfonic acid to the sulfonyl chloride .

Critical parameters include: - Temperature : Excess heat (>50°C) may lead to decomposition; optimal range: 0–25°C.

- Solvent Choice : Dichloromethane (DCM) or toluene improves solubility and reduces side reactions.

- Catalysts : FeCl₃ or AlCl₃ can enhance electrophilic substitution efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl chloride groups (δ 44–46 ppm for ¹³C).

- FT-IR : Confirm S=O stretching vibrations (1360–1380 cm⁻¹ and 1170–1190 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 286.97 (M⁺) and isotopic patterns for chlorine .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for ventilation .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect in inert absorbents (e.g., vermiculite).

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like sulfonic acids or disulfides?

- Methodological Answer :

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodological Answer : The sulfonyl chloride group acts as a strong electrophile due to:

- Polarization : The S=O bonds withdraw electron density, enhancing the electrophilicity of the sulfur atom.

- Leaving Group Ability : Cl⁻ departure is facilitated by resonance stabilization of the sulfonate intermediate.

Example reaction with amines:

Kinetic studies suggest pseudo-first-order dependence on amine concentration .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF).

- SAR Analysis : Compare with analogs (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) to predict regioselectivity .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions in NMR data between synthesized batches?

- Methodological Answer :

- Scenario : Discrepancies in aromatic proton splitting patterns.

- Root Cause : Variations in diastereomeric by-products or residual solvents.

- Resolution :

Purification : Recrystallize from ethanol/water (7:3 v/v) to remove impurities.

2D NMR (COSY/NOESY) : Confirm coupling constants and spatial proximity of protons.

XRD : Validate crystal structure if ambiguity persists .

Structure-Activity Relationship (SAR) Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.